molecular formula C10H12BrFOS B14768310 (6-Bromo-2-fluoro-3-propoxyphenyl)(methyl)sulfane

(6-Bromo-2-fluoro-3-propoxyphenyl)(methyl)sulfane

Cat. No.: B14768310
M. Wt: 279.17 g/mol
InChI Key: IDNVCQOHRXDLSN-UHFFFAOYSA-N
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Description

(6-Bromo-2-fluoro-3-propoxyphenyl)(methyl)sulfane is a chemical compound characterized by the presence of bromine, fluorine, and sulfur atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-2-fluoro-3-propoxyphenyl)(methyl)sulfane typically involves multiple steps, starting with the preparation of the core phenyl structure, followed by the introduction of bromine, fluorine, and propoxy groups. The final step involves the incorporation of the methylsulfane group. Common reagents used in these reactions include brominating agents, fluorinating agents, and sulfur-containing compounds. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-2-fluoro-3-propoxyphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives. These products can be further utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

(6-Bromo-2-fluoro-3-propoxyphenyl)(methyl)sulfane has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (6-Bromo-2-fluoro-3-propoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (6-Bromo-2-fluoro-3-propoxyphenyl)(methyl)sulfane include:

  • (6-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane
  • (6-Bromo-2-fluoro-3-ethoxyphenyl)(methyl)sulfane
  • (6-Bromo-2-fluoro-3-butoxyphenyl)(methyl)sulfane

Uniqueness

What sets this compound apart from these similar compounds is the specific combination of bromine, fluorine, and propoxy groups, which confer unique chemical properties and potential applications. The presence of the propoxy group, in particular, may influence the compound’s solubility, reactivity, and biological activity.

Properties

Molecular Formula

C10H12BrFOS

Molecular Weight

279.17 g/mol

IUPAC Name

1-bromo-3-fluoro-2-methylsulfanyl-4-propoxybenzene

InChI

InChI=1S/C10H12BrFOS/c1-3-6-13-8-5-4-7(11)10(14-2)9(8)12/h4-5H,3,6H2,1-2H3

InChI Key

IDNVCQOHRXDLSN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)Br)SC)F

Origin of Product

United States

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